![molecular formula C23H21N5O2S B10989454 1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10989454.png)
1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with a unique structure that combines benzimidazole, thiazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling with the pyrrole derivative under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while reduction of the imino group can produce amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in various therapeutic areas:
- Antimicrobial Activity : Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. The thiazole ring may enhance this activity by interacting with bacterial enzymes or membranes.
- Anticancer Properties : Compounds containing benzimidazole have been investigated for their anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
Agricultural Applications
The compound's unique structure may also lend itself to use as a pesticide or herbicide:
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Pesticidal Activity : The thiazole component is known to exhibit insecticidal properties. Studies have shown that similar compounds can disrupt the nervous system of pests.
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Data Table: Pesticidal Efficacy Comparison
Compound Name Target Pest Efficacy (%) Compound A Aphids 85 Compound B Beetles 75 Subject Compound Various TBD
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Data Table: Pesticidal Efficacy Comparison
Material Science
The incorporation of this compound into polymers or coatings can enhance material properties:
- Corrosion Inhibition : Research indicates that heterocyclic compounds can serve as effective corrosion inhibitors due to their ability to form protective films on metal surfaces.
Mechanism of Action
The mechanism of action of 1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The benzimidazole and thiazole moieties can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures, such as albendazole and mebendazole, are known for their antiparasitic properties.
Thiazole Derivatives: Thiazole-containing compounds like thiamine (vitamin B1) play essential roles in biological systems.
Pyrrole Derivatives: Pyrrole-based compounds, such as porphyrins, are crucial in biological processes like oxygen transport and photosynthesis.
Uniqueness
1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of benzimidazole, thiazole, and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
The compound 1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol (referred to as "the compound" hereafter) has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex molecular structure comprising several pharmacophores, including:
- Benzimidazole moiety : Known for its diverse biological activities including antibacterial and anticancer properties.
- Thiazole ring : Associated with antimicrobial and anticancer effects.
- Pyrrolidine structure : Often contributes to the bioactivity of compounds through interactions with biological targets.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. For instance:
- Cell Viability Assays : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and HT29 (colon cancer). Results demonstrated a marked reduction in cell viability at concentrations as low as 10 µM, indicating potent cytotoxic effects .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed an increase in the sub-G1 population, suggesting that the compound effectively triggers apoptotic pathways in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Inhibition Studies : The compound was evaluated for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating superior efficacy .
- Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, although further studies are required to elucidate the precise mechanisms .
Research Findings and Case Studies
A detailed examination of various studies reveals consistent findings regarding the biological activity of the compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the benzimidazole-thiazole-pyrrole core of this compound?
The compound’s synthesis involves multi-step reactions, including:
- Cyclization : Use of phosphorous oxychloride (POCl₃) under reflux to form benzimidazole rings (e.g., 2-(hydroxymethyl)-1H-benzimidazole) .
- Coupling Reactions : Alkylation of benzimidazole with ethylenediamine derivatives to introduce the pyrrole-thiazole moiety. For example, thiazole rings can be synthesized via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .
- Purification : Column chromatography (silica gel) and recrystallization (DMF/EtOH mixtures) are critical for isolating high-purity intermediates . Key analytical methods include ¹H/¹³C NMR for confirming regiochemistry and IR spectroscopy to verify functional groups like imino (–NH) and hydroxyl (–OH) .
Q. How can researchers validate the structural integrity of this compound?
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm stoichiometry (e.g., deviations <0.4% indicate purity) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragments, such as m/z corresponding to the benzimidazole-thiazole cleavage .
- X-ray Crystallography : Resolves ambiguous regiochemistry (e.g., distinguishing 1H vs. 3H tautomers in benzimidazole) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing reaction yields?
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling steps. For example, Pd(OAc)₂ improves cross-coupling efficiency in thiazole synthesis .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in cyclization .
- Temperature Control : Reflux conditions (80–120°C) balance reaction rate and byproduct formation. Lower temperatures (40–60°C) may stabilize imino groups .
Q. How can researchers resolve contradictions in reported biological activity data for similar benzimidazole-thiazole hybrids?
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate compound-specific cytotoxicity from assay variability .
- Isomer Purity : Use chiral HPLC to separate enantiomers, as impurities (<5% by HPLC) can skew bioactivity results .
- Computational Docking : Compare binding poses (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with thiazole’s sulfur atom) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound class?
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-bromo vs. 4-fluorophenyl on the thiazole) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Overlay 3D structures (e.g., Schrödinger Phase) to identify conserved motifs (e.g., planar benzimidazole-thiazole core) critical for target binding .
- ADME Profiling : Use Caco-2 permeability assays and microsomal stability tests to correlate structural features (e.g., hydroxymethyl group) with bioavailability .
Q. How can computational modeling elucidate the mechanism of action for this compound?
- Molecular Dynamics (MD) Simulations : Track conformational changes in target proteins (e.g., kinases) upon ligand binding over 100-ns trajectories .
- Quantum Mechanical (QM) Calculations : Assess charge distribution in the imino-pyrrole system to predict reactivity (e.g., nucleophilic attack at the 5-imino position) .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences between analogs (e.g., ∆∆G <1 kcal/mol indicates minimal SAR impact) .
Properties
Molecular Formula |
C23H21N5O2S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[2-[2-(hydroxymethyl)benzimidazol-1-yl]ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H21N5O2S/c24-22-21(23-26-17(14-31-23)15-6-2-1-3-7-15)19(30)12-27(22)10-11-28-18-9-5-4-8-16(18)25-20(28)13-29/h1-9,14,24,29-30H,10-13H2 |
InChI Key |
JCRSCSUPIFCKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCN2C3=CC=CC=C3N=C2CO)C4=NC(=CS4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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